molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2972338
CAS No.: 338415-94-4
M. Wt: 329.18
InChI Key: HKARDEFINAIPPS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of a pyrrolo[1,2-a]quinoxaline core structure substituted with a 3,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium in the presence of an ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and pyrroloquinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinoxaline derivatives, dihydropyrroloquinoxalines, and substituted pyrroloquinoxalines.

Comparison with Similar Compounds

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline can be compared with other pyrroloquinoxaline derivatives:

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKARDEFINAIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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